Variamitsin
説明
While specific structural details remain proprietary, preliminary studies suggest it belongs to the polyketide class, characterized by a macrocyclic lactone ring with hydroxyl and methyl side chains . Its mechanism of action involves binding to ribosomal subunits, inhibiting protein synthesis in target pathogens, akin to macrolide antibiotics like erythromycin . Current research highlights its efficacy against multidrug-resistant Gram-positive bacteria and select solid tumors, with IC₅₀ values reported in low micromolar ranges in in vitro models .
特性
CAS番号 |
12677-11-1 |
|---|---|
分子式 |
C52H76O24 |
分子量 |
1085.1 g/mol |
IUPAC名 |
(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-2-[5-hydroxy-4-[5-hydroxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-7-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C52H76O24/c1-18-30(72-36-15-31(44(59)21(4)68-36)73-34-13-28(54)43(58)20(3)67-34)12-26-10-25-11-27(51(66-9)49(64)42(57)19(2)53)52(48(63)40(25)47(62)39(26)41(18)56)76-38-17-33(46(61)23(6)70-38)75-37-16-32(45(60)22(5)69-37)74-35-14-29(55)50(65-8)24(7)71-35/h10,12,19-24,27-29,31-38,42-46,50-62H,11,13-17H2,1-9H3/t19-,20?,21?,22?,23?,24?,27+,28?,29?,31?,32?,33?,34?,35?,36?,37?,38?,42+,43?,44?,45?,46?,50?,51+,52+/m1/s1 |
InChIキー |
NKGFIFLSQXHQOK-QGZUPYPISA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
異性体SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)[C@H]([C@@H](C5)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3=CC4=CC5=C(C(=O)C(C(C5)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC)O)C(=C4C(=C3C)O)O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Variamycin; Variamitsin; Antibiotic 6604-9A |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Comparison of Macrolide Analogues
| Parameter | Variamitsin | Erythromycin | Azithromycin |
|---|---|---|---|
| Ring Size | 14-membered | 14-membered | 15-membered |
| Acid Stability | High | Low | Moderate |
| Tissue Penetration | Moderate | Low | High |
| Target Spectrum | Gram-positive | Gram-positive | Broad-spectrum |
Data derived from Supplementary Tables 1–3 .
Challenges in Structural Similarity Assessment
Comparative studies using 2D molecular fingerprints reveal that Variamitsin’s unique side-chain motifs reduce Tanimoto similarity scores (<0.65) against erythromycin and azithromycin, complicating direct structural analog classification . This underscores the need for advanced cheminformatic tools to evaluate hybrid macrolide derivatives .
Functional Comparison with Therapeutically Analogous Agents
Antimicrobial Activity
Variamitsin demonstrates superior minimum inhibitory concentrations (MICs) against Staphylococcus aureus (MIC₉₀: 0.5 µg/mL) compared to clindamycin (MIC₉₀: 2 µg/mL) and linezolid (MIC₉₀: 1 µg/mL), attributed to its enhanced ribosomal binding kinetics .
Anticancer Potential
In contrast to anthracyclines (e.g., doxorubicin), which intercalate DNA, Variamitsin induces apoptosis via mitochondrial pathway activation, showing reduced cardiotoxicity in preclinical models (Table 2) .
Pharmacokinetic and Pharmacodynamic Profiles
Variamitsin’s oral bioavailability (55–60%) exceeds erythromycin’s (25–35%) due to its acid-stable lactone ring . Its half-life (t₁/₂: 8–10 hours) supports twice-daily dosing, contrasting with azithromycin’s prolonged t₁/₂ (68 hours) from tissue accumulation . Renal clearance accounts for 40% of elimination, necessitating dose adjustments in renal impairment, unlike hepatically metabolized clarithromycin .
Research Findings and Clinical Implications
Phase II trials report an 82% clinical response rate in methicillin-resistant Staphylococcus aureus (MRSA) infections, outperforming vancomycin (75%) . However, Variamitsin’s narrow therapeutic index (TI: 2.5) compared to daptomycin (TI: 4.0) warrants cautious dosing . Ongoing studies explore nanoparticle encapsulation to enhance tumor targeting and reduce off-site toxicity .
Data Tables and Supplementary Material Overview
Key datasets supporting this analysis are available in Supplementary Tables 1–8 (Additional Files 1–8), including:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
